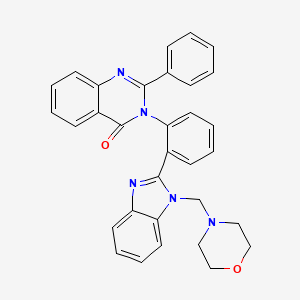

4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-

Description

4(3H)-Quinazolinones are nitrogen-containing heterocyclic compounds with a fused benzopyrimidine scaffold, widely studied for their pharmacological versatility. The compound 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-4(3H)-quinazolinone features a benzimidazole moiety linked to a morpholinylmethyl group at position 3 and a phenyl group at position 2. Benzimidazole derivatives are known for their antitumor, antimicrobial, and anti-inflammatory activities, while morpholine rings improve solubility and pharmacokinetics . This structural complexity positions the compound as a promising candidate for drug development, particularly in oncology and inflammation-related disorders.

Properties

CAS No. |

91045-31-7 |

|---|---|

Molecular Formula |

C32H27N5O2 |

Molecular Weight |

513.6 g/mol |

IUPAC Name |

3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C32H27N5O2/c38-32-24-12-4-6-14-26(24)33-30(23-10-2-1-3-11-23)37(32)28-16-8-5-13-25(28)31-34-27-15-7-9-17-29(27)36(31)22-35-18-20-39-21-19-35/h1-17H,18-22H2 |

InChI Key |

PCWZRZKWCYRSBU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves:

- Construction of the benzimidazole core,

- Introduction of the morpholinylmethyl substituent,

- Formation of the quinazolinone ring,

- Coupling of the quinazolinone and benzimidazole moieties via a phenyl linker.

This approach is supported by literature where benzimidazole derivatives are prepared through cyclization of o-phenylenediamines with carboxylic acid derivatives or aldehydes, often under acidic or microwave-assisted conditions. The quinazolinone ring is typically synthesized via condensation of anthranilic acid derivatives with amides or nitriles.

Benzimidazole Core Formation

According to Potashman et al. (2007), benzimidazole synthesis commonly starts from phenylene diamines, which can be prepared by reduction of nitro-substituted phenols or anilines. The key steps include:

- Substitution reactions on chlorinated heterocycles to form biarylethers,

- Reduction of nitro groups to amines using catalytic hydrogenation or SnCl2,

- Cyclization under acidic conditions to form the benzimidazole ring.

Microwave irradiation with 10% trifluoroacetic acid (TFA) in dichloroethane (DCE) has been reported to facilitate benzimidazole ring closure efficiently.

Quinazolinone Ring Construction and Coupling

The quinazolinone moiety is synthesized by cyclization of anthranilamide derivatives or related precursors with appropriate phenyl substituents. Coupling between the quinazolinone and benzimidazole units is achieved through:

Representative Synthesis Scheme Summary

Complete Research Results and Notes

- The synthetic routes emphasize the use of catalytic hydrogenation or chemical reduction (SnCl2) for nitro group transformations, which are critical for obtaining the key diamine intermediates.

- Microwave-assisted cyclization significantly reduces reaction times and improves yields of benzimidazole rings.

- Reductive amination is a versatile method for introducing the morpholinylmethyl substituent with good selectivity and yields.

- Cross-coupling reactions are essential for assembling the complex molecular framework, with Suzuki coupling favored for its mild conditions and functional group tolerance.

- Purification steps often involve chromatographic techniques, and some intermediates may be used crude in subsequent steps without isolation.

- The presence of polymorphs, solvates, and salts of the final compound can influence its physicochemical properties and should be characterized by NMR and other analytical methods.

Scientific Research Applications

Antitumor Activity

Research has indicated that quinazolinone derivatives exhibit potent antitumor properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been demonstrated. For instance, studies have shown that certain derivatives can effectively target and inhibit the activity of protein kinases, which are crucial in cancer signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. A study explored the structure-activity relationship of various 4(3H)-quinazolinone derivatives and identified promising candidates that exhibited significant antibacterial effects against Staphylococcus aureus. This research involved in silico screening followed by in vitro testing, highlighting the potential of these compounds as new antibiotics .

Anti-inflammatory Effects

Quinazolinones are known for their anti-inflammatory properties. The presence of specific functional groups within the molecule may enhance its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study 1: Antibacterial Activity

A recent study focused on synthesizing various 4(3H)-quinazolinone derivatives and evaluating their antibacterial properties against Staphylococcus aureus. The researchers performed in vitro assays to determine the minimum inhibitory concentration (MIC) of each derivative, leading to the identification of several compounds with promising antibacterial activity .

Case Study 2: Cancer Research

Another investigation explored the antitumor effects of quinazolinone derivatives in preclinical models. The study reported that specific derivatives could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Anti-Inflammatory Activity

- Compound 6,8-Disubstituted 2-Phenyl-3-[Substituted-Benzothiazol-2-yl]-4(3H)-Quinazolinones: In a carrageenan-induced rat edema model, these derivatives showed 40–65% inhibition of inflammation at 50 mg/kg, comparable to diclofenac. The benzothiazole group contributed to higher activity than benzimidazole analogs in some cases .

- 3-(o-Methoxyphenyl)-2-(p-Dimethylaminophenylchalconylaminoazetidinon-2'-yl)-6-Substituted Quinazolin-4(3H)-one: Exhibited 78% edema inhibition (vs. 70% for phenylbutazone) with lower ulcerogenic risk .

Table 1: Anti-Inflammatory Activity Comparison

Cytotoxic Activity

- Target Compound: The benzimidazole moiety may interact with DNA topoisomerases or tubulin, similar to reported benzimidazole-quinazolinone hybrids .

- 3-(2-Phenyl-1H-Benzimidazol-5-yl)-3H-Quinazolin-4-one Derivatives : Demonstrated IC₅₀ values of 12–45 μM against MCF-7 and HeLa cell lines, attributed to apoptosis induction via caspase-3 activation .

- (E)-3-(3-Carboxyphenyl)-2-(4-Cyanostyryl)quinazolin-4(3H)-one: Showed potent activity (IC₅₀ = 1.2 μM) against Staphylococcus aureus due to styryl group-enhanced membrane permeability .

Table 2: Cytotoxic/Antimicrobial Activity Comparison

Analgesic Activity

- 2-Phenyl-4(3H)-Quinazolinone: Exhibited 82% analgesia in acetic acid-induced writhing (vs. 75% for aspirin), likely via COX-1 inhibition .

- 3-(4-Fluorophenyl)-2-(4-Isopropylphenyl)-2,3-Dihydro-4(1H)-Quinazolinone: Fluorine and isopropyl groups increased bioavailability, yielding 88% analgesia at 25 mg/kg .

Table 3: Analgesic Activity Comparison

Biological Activity

The compound 4(3H)-quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex heterocyclic organic compound that incorporates a quinazolinone core. Quinazolinones are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. It also includes significant substituents such as:

- Morpholinylmethyl group

- Benzimidazole moiety

These substituents enhance the compound's biological activity and therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of quinazolinone derivatives. Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MTT assays showed that certain derivatives displayed IC50 values as low as against cancer cell lines such as PC3 and MCF-7 .

- A study on synthesized urea and thiourea analogues of quinazolinones reported potent anticancer activity against the MDA-MB-231 breast cancer cell line .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| SS-02 | MDA-MB-231 | Not determined |

Antimicrobial Activity

Quinazolinones also exhibit notable antimicrobial properties. The presence of specific substituents at positions 2 and 3 is essential for enhancing these activities. Studies have shown that:

- Compounds with methyl or thiol groups at position 2 demonstrate significant antimicrobial effects .

- The structural diversity in quinazolinones allows for tailored antimicrobial activity against various pathogens.

Anti-inflammatory and Antioxidant Properties

Research has highlighted the antioxidant capabilities of quinazolinone derivatives. For example:

- Compounds with hydroxyl groups in specific positions exhibited strong antioxidant activity through various assays like CUPRAC and ABTS .

- The ability to chelate metals further enhances their therapeutic potential in oxidative stress-related conditions.

The mechanisms underlying the biological activities of 4(3H)-quinazolinone derivatives involve:

- Nucleophilic substitutions and cyclization reactions , which facilitate the formation of biologically active metabolites.

- Interaction with cellular pathways associated with apoptosis and cell cycle regulation, particularly in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinazolinone derivatives:

- Study on Anticancer Activity : A series of synthesized compounds were tested against various cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity.

- Antimicrobial Screening : A comparative analysis of different quinazolinone analogues demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing quinazolinone derivatives with substituted benzimidazole moieties?

Answer:

The synthesis of quinazolinone derivatives often involves condensation reactions under high-temperature conditions. A validated protocol includes heating methyl 2-acylaminobenzoate with amine hydrochlorides (e.g., octylamine hydrochloride), phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . Post-reaction, alkaline extraction (pH 8–9) with NaOH and dichloromethane isolation followed by recrystallization yields the target compound. For benzimidazole-containing derivatives like the queried compound, modifications may involve introducing morpholinylmethyl groups via nucleophilic substitution or coupling reactions.

Advanced: How can crystallographic data resolve ambiguities in the structural conformation of quinazolinone derivatives?

Answer:

X-ray crystallography is critical for elucidating planar arrangements and dihedral angles between fused heterocycles. For example, in 4(3H)-quinazolinone intermediates, the bicyclic system exhibits a mean planarity deviation of 0.0190 Å, with adjacent benzene rings forming dihedral angles of ~81° . Hydrogen bonding patterns (e.g., O–H⋯N and N–H⋯O interactions) can be mapped to explain solubility and stability. Advanced refinements, such as riding models for hydrogen atoms and isotropic temperature factors, ensure structural accuracy .

Basic: What spectroscopic techniques are essential for characterizing quinazolinone derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, methyl groups on quinazolinones show singlets at δ ~2.65 ppm, while morpholine protons appear as multiplet signals .

- IR Spectroscopy : C=O stretches (~1680 cm⁻¹) confirm the quinazolinone core .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .

Advanced: How can computational methods optimize the synthesis of morpholinylmethyl-substituted quinazolinones?

Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) minimize trial-and-error experimentation. For example, density functional theory (DFT) can predict transition states in morpholinylmethyl group introduction, while machine learning models analyze reaction parameters (solvent, catalyst) to maximize yield . Feedback loops integrating experimental data (e.g., HPLC purity) refine computational predictions .

Basic: What biological assays are used to evaluate anti-inflammatory activity in quinazolinone derivatives?

Answer:

- Carrageenan-induced edema : Test compounds (50 mg/kg, oral/i.p.) are assessed for paw edema reduction .

- COX-1/COX-2 inhibition : Enzyme immunoassays quantify IC₅₀ values. Derivatives with 4-methoxybenzothiazole substituents show selective COX-2 inhibition (e.g., compound 3e: IC₅₀ = 0.42 µM vs. Indomethacin’s 1.12 µM) .

- Ulcerogenicity : Gastric mucosal damage is scored post-administration to assess safety .

Advanced: How do structural modifications at the 3-position of quinazolinones influence biological activity?

Answer:

Substituents like benzothiazole or benzimidazole groups enhance target affinity. For example:

- Benzothiazole derivatives : Exhibit anti-inflammatory activity via COX-2 inhibition (3e, 3f in ).

- Morpholinylmethyl-benzimidazole hybrids : Improve solubility and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., halogens) with increased antimicrobial potency .

Basic: How are antimicrobial activities of quinazolinone derivatives tested?

Answer:

- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Agar diffusion : Zones of inhibition are measured for fungal strains (e.g., C. albicans) .

- Time-kill assays : Assess bactericidal/fungicidal kinetics .

Advanced: What strategies resolve contradictions in biological activity data across quinazolinone derivatives?

Answer:

- Meta-analysis : Compare datasets from multiple studies to identify outliers (e.g., inconsistent COX-2 IC₅₀ values due to assay variations) .

- Molecular docking : Predict binding modes to explain discrepancies (e.g., fluoro-substituted derivatives in show stronger ATP-binding pocket interactions).

- ADME profiling : Address bioavailability differences (e.g., poor solubility masking in vitro activity) .

Basic: What purification techniques are effective for quinazolinone derivatives?

Answer:

- Column chromatography : Silica gel with CH₂Cl₂/MeOH gradients isolates polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- Distillation : Removes low-boiling-point byproducts (e.g., N,N-dimethylcyclohexylamine at 10 mmHg) .

Advanced: How can Hirshfeld surface analysis inform crystal engineering of quinazolinone-based pharmaceuticals?

Answer:

Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H⋯O vs. π–π contacts) to predict crystal packing stability. For example, in 2-(3-bromophenyl)vinyl derivatives, short H⋯Br contacts (<2.8 Å) dominate, guiding co-crystal design for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.